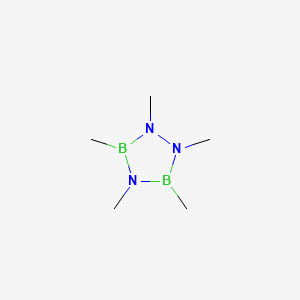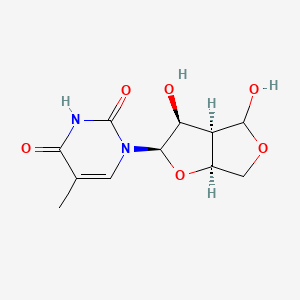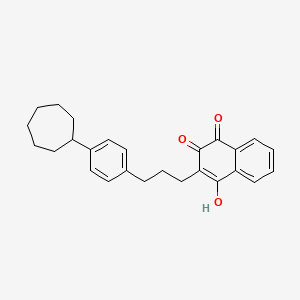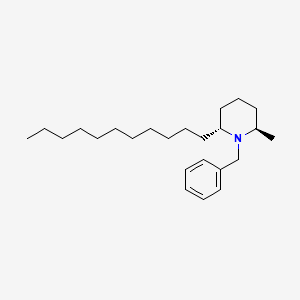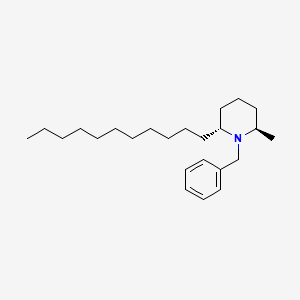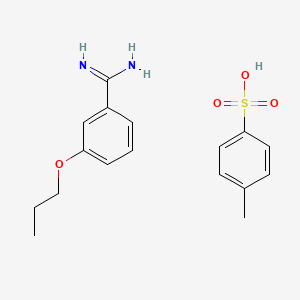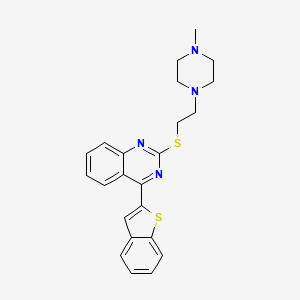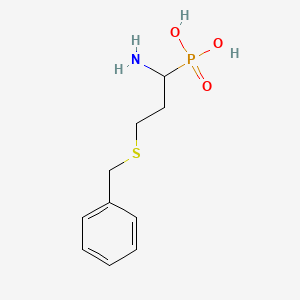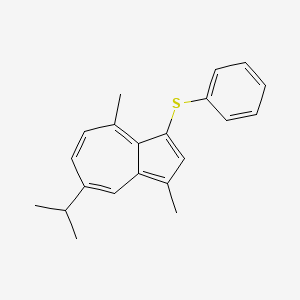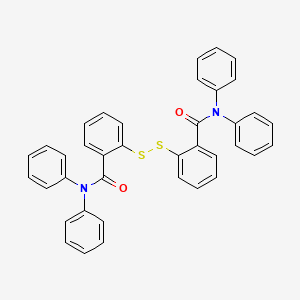
2,2'-Dithiobis(N,N-diphenylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N,N-diphenylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected through a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N,N-diphenylbenzamide) typically involves the reaction of N,N-diphenylbenzamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N,N-diphenylbenzamide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N,N-diphenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N,N-diphenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N,N-diphenylbenzamide) involves the formation and cleavage of the disulfide bond. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The disulfide bond can be cleaved under reducing conditions, releasing the original thiol groups. This reversible redox behavior is crucial in various biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of phenyl groups.
2,2’-Dithiobis(N-propylbenzamide): Similar structure but with propyl groups instead of phenyl groups.
Uniqueness
2,2’-Dithiobis(N,N-diphenylbenzamide) is unique due to the presence of diphenyl groups, which provide additional steric hindrance and electronic effects. These properties can influence the reactivity and stability of the compound, making it distinct from its analogs with simpler alkyl groups.
Eigenschaften
CAS-Nummer |
78010-10-3 |
|---|---|
Molekularformel |
C38H28N2O2S2 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
2-[[2-(diphenylcarbamoyl)phenyl]disulfanyl]-N,N-diphenylbenzamide |
InChI |
InChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI-Schlüssel |
UYDBRJGZWRRGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


